

The synthesis of sodium propionate from propionic acid and sodium carbonate

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Compound of Interest

Compound Name: Sodium Propionate

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Synthesis of Sodium Propionate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of **sodium propionate** from the reaction of propionic acid and sodium carbonate. Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, experimental protocols, and quantitative data associated with the synthesis. Furthermore, it outlines the applications of **sodium propionate** within the pharmaceutical industry.

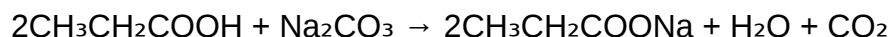
Introduction

Sodium propionate ($C_3H_5NaO_2$), the sodium salt of propionic acid, is a widely utilized compound in the pharmaceutical and food industries.^{[1][2]} Its primary function in pharmaceutical formulations is as an antimicrobial preservative, effectively inhibiting the growth of mold and certain bacteria.^{[3][4][5]} This property makes it a valuable excipient in oral and topical drug products, contributing to their stability and shelf-life. The synthesis of **sodium propionate** is a straightforward acid-base neutralization reaction, which can be optimized to produce a high-purity product suitable for pharmaceutical applications.

Chemical Reaction and Stoichiometry

The synthesis of **sodium propionate** is achieved through the reaction of propionic acid (a weak carboxylic acid) with sodium carbonate (a basic salt). This reaction is an acid-base neutralization that produces **sodium propionate**, water, and carbon dioxide gas. The effervescence observed during the reaction is due to the evolution of carbon dioxide.

The balanced chemical equation for this reaction is:



From the stoichiometry of the reaction, two moles of propionic acid react with one mole of sodium carbonate to produce two moles of **sodium propionate**.

Experimental Protocols

Several methodologies for the synthesis of **sodium propionate** have been reported. The following protocols provide a detailed guide to both aqueous and non-aqueous synthesis routes.

Aqueous Synthesis Protocol

This method involves the reaction in an aqueous solution, followed by isolation of the product through crystallization.

Materials:

- Propionic Acid ($\text{CH}_3\text{CH}_2\text{COOH}$)
- Sodium Carbonate (Na_2CO_3)
- Deionized Water

Equipment:

- Reaction Vessel (e.g., beaker or round-bottom flask)
- Magnetic Stirrer and Stir Bar
- Heating Mantle or Water Bath

- pH Meter or pH indicator strips
- Filtration Apparatus (e.g., Buchner funnel and flask)
- Rotary Evaporator (optional)
- Crystallizing Dish
- Drying Oven

Procedure:

- **Dissolution of Sodium Carbonate:** Dissolve the desired amount of sodium carbonate in deionized water in the reaction vessel with stirring. The concentration can be varied, but a common starting point is a 10-20% (w/v) solution.
- **Addition of Propionic Acid:** While monitoring the pH, slowly add propionic acid to the sodium carbonate solution. The addition should be done portion-wise to control the effervescence from the release of carbon dioxide.
- **Reaction Conditions:** The reaction is typically conducted at a temperature between 70°C and 100°C. The mixture is stirred and heated for 2-3 hours to ensure the reaction goes to completion.
- **pH Adjustment:** The final pH of the solution should be adjusted to between 7.0 and 8.0 to ensure complete neutralization of the propionic acid.
- **Filtration:** After the reaction is complete, the hot solution is filtered to remove any insoluble impurities.
- **Concentration:** The filtrate is then concentrated to reduce the volume of water. This can be achieved by heating the solution or using a rotary evaporator.
- **Crystallization:** The concentrated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of **sodium propionate**.
- **Isolation and Drying:** The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in an oven at an appropriate temperature (e.g., 105°C)

to a constant weight.

Non-Aqueous (High-Temperature) Synthesis Protocol

This method, adapted from a patented process, involves the direct reaction of the neat reactants at elevated temperatures, yielding a product of high purity.

Materials:

- Propionic Acid (substantially free of water)
- Sodium Carbonate (dry, finely divided)

Equipment:

- Reaction Vessel with Agitator
- Heating Apparatus
- Thermometer

Procedure:

- **Mixing of Reactants:** In a suitable reaction vessel, mix dry, finely divided sodium carbonate with propionic acid (substantially free of water). A molar ratio of at least 2 moles of propionic acid per mole of sodium carbonate is recommended.
- **Heating and Agitation:** The mixture is agitated and heated to a temperature of approximately 150°C.
- **Reaction Completion:** The reaction is continued at this temperature until the evolution of carbon dioxide ceases.
- **Product Isolation:** The resulting product is substantially pure **sodium propionate** and can be used directly or further purified if necessary. This method has been reported to yield a product with a purity of 99.8%.

Data Presentation

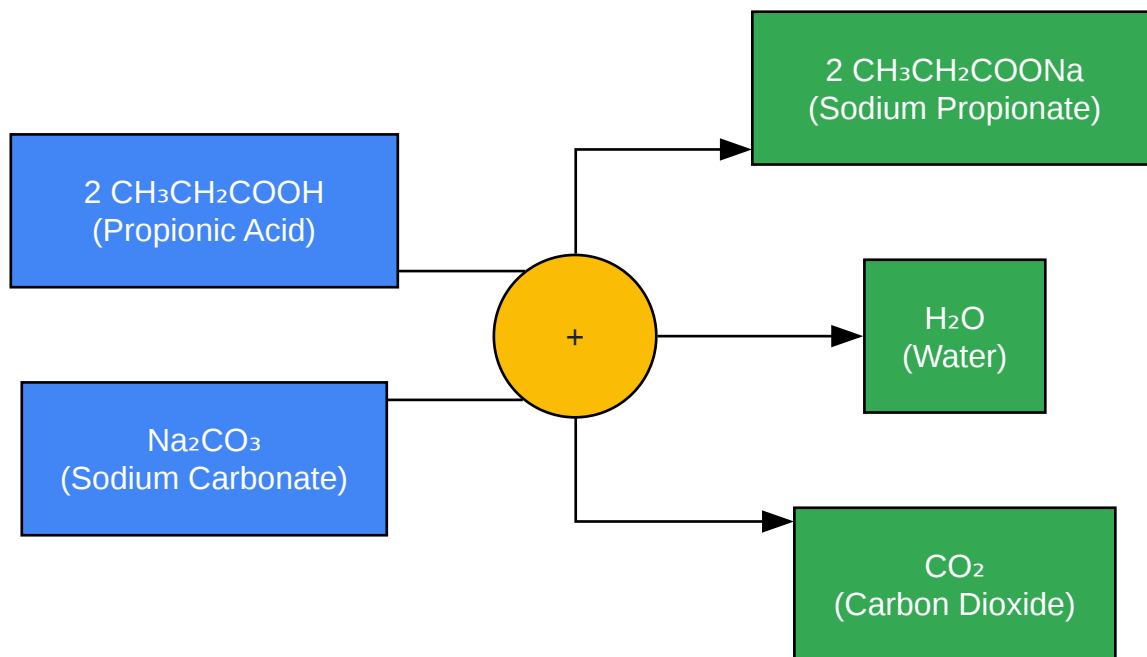
The following tables summarize the key quantitative data associated with the synthesis of **sodium propionate**.

Parameter	Value	Reference
Molar Mass of Propionic Acid	74.08 g/mol	N/A
Molar Mass of Sodium Carbonate	105.99 g/mol	N/A
Molar Mass of Sodium Propionate	96.06 g/mol	N/A
Stoichiometric Molar Ratio (Propionic Acid:Sodium Carbonate)	2:1	

Method	Reactant Ratio (Propionic Acid:Sodium Carbonate)	Temperature (°C)	Reaction Time (hours)	Reported Purity (%)	Reference
Aqueous Synthesis	Stoichiometric	70-100	2-3	Not specified	
Non-Aqueous Synthesis	≥ 2:1	~150	Not specified (until CO ₂ evolution ceases)	99.8	
Low-Temperature Paste Synthesis	1000 kg : 716.66 kg (approx. 2:1 molar)	0-45	1-2	Meets national standard	

Mandatory Visualizations

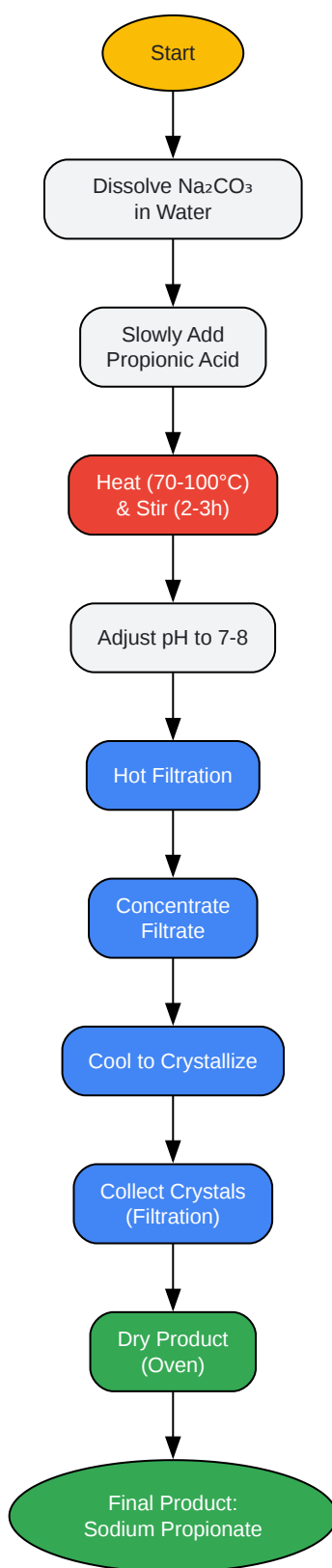
Reaction Pathway



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Caption: Chemical reaction for the synthesis of **sodium propionate**.

Experimental Workflow for Aqueous Synthesis



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Caption: Workflow for the aqueous synthesis of **sodium propionate**.

Applications in Drug Development

Sodium propionate is primarily used in the pharmaceutical industry as an antimicrobial preservative. Its fungistatic and bacteriostatic properties are effective against a range of microorganisms, particularly molds.

- **Oral Formulations:** In oral medications, **sodium propionate** helps to prevent microbial contamination, thereby ensuring the stability and safety of the product throughout its shelf life.
- **Topical Formulations:** It is also used in topical preparations such as creams and ointments to prevent the growth of fungi and bacteria. Historically, it has been used in the treatment of dermatophyte infections in concentrations up to 10% w/w.
- **Ophthalmic Preparations:** Eye drops containing 5% w/v **sodium propionate** have also been utilized.

The selection of **sodium propionate** as a preservative is often favored due to its safety profile and effectiveness in maintaining the quality of pharmaceutical products.

Conclusion

The synthesis of **sodium propionate** from propionic acid and sodium carbonate is a robust and scalable process. By carefully controlling reaction parameters such as temperature, pH, and reactant stoichiometry, a high-purity product suitable for pharmaceutical applications can be consistently obtained. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important pharmaceutical excipient.

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